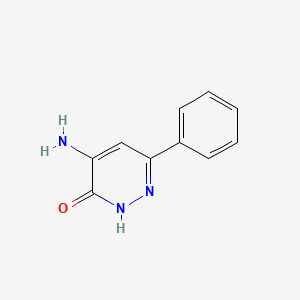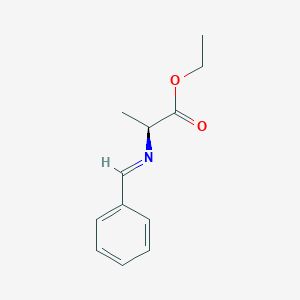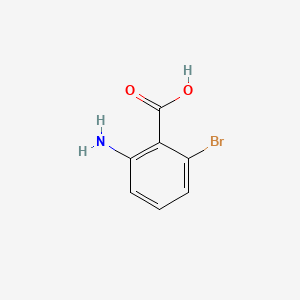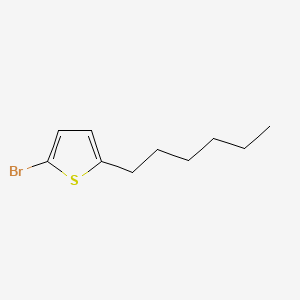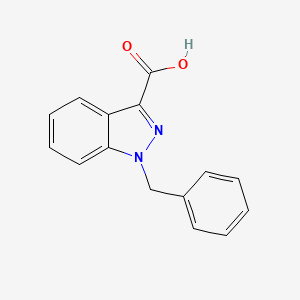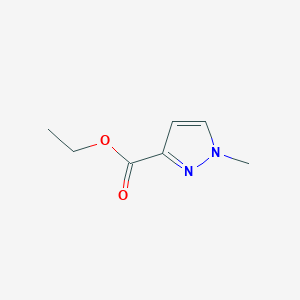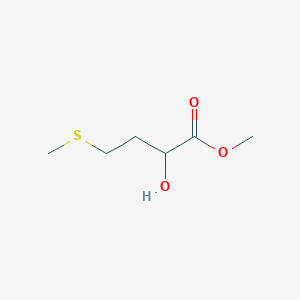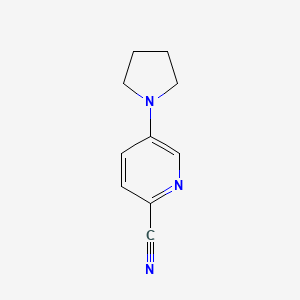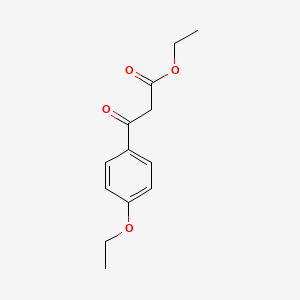
Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate
Description
Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including pharmaceuticals and materials science. The compound's structure suggests it contains an ester functional group, an ethoxy substituent, and a phenyl ring, which may contribute to its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the formation of ester linkages and the introduction of substituents to aromatic rings. For instance, ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates were synthesized through a SnCl4-promoted alkylation of potassium phenolates with diethyl vinylcyclopropane-1,1-dicarboxylates, indicating a method that could potentially be adapted for the synthesis of Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate . Additionally, the synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine through a series of reactions including O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation, provides insight into a multi-step synthetic route that could be relevant .
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate has been characterized using spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was determined, revealing a dimeric nature and specific cell parameters, which could be comparable to the target compound . Understanding the molecular structure is crucial for predicting reactivity and interactions with other molecules.
Chemical Reactions Analysis
Compounds with structures similar to Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate can participate in various chemical reactions. The reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate to afford pyranone compounds suggests that the ethoxy group can be involved in nucleophilic addition reactions . Moreover, the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates based on the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate indicates the potential for regioselective reactions involving ester groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate can be inferred from related compounds. For instance, the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide information on crystal packing stability and intermolecular interactions, which are important for understanding the compound's solubility and melting point . Additionally, the synthesis and structure of 2-ethoxy- and 2-aminomethylidene-3-fluoroalkyl-3-oxopropionates reveal the existence of isomers and their behavior in different states, which could be relevant for the target compound's stability and reactivity .
Scientific Research Applications
-
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate
- Application : This compound was synthesized and investigated for its α-glucosidase inhibition activity .
- Methods : The compound was obtained by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 min .
- Results : The compound showed higher α-glucosidase inhibition activity than the standard drug acarbose .
-
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives
-
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate
- Application : This compound showed higher α-glucosidase inhibition activity than the standard drug acarbose .
- Methods : The compound was obtained by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 min .
-
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate
- Application : This compound showed higher α-glucosidase inhibition activity than the standard drug acarbose .
- Methods : The compound was obtained by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 min .
properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-11)12(14)9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIRQRHLTQSYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286143 | |
| Record name | Ethyl 4-ethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate | |
CAS RN |
51725-83-8 | |
| Record name | Ethyl 4-ethoxy-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51725-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-ethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



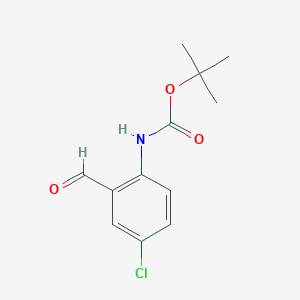

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
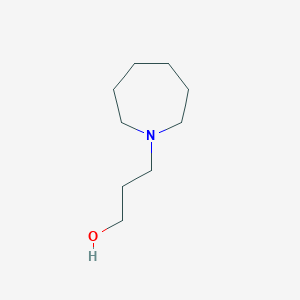
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)
